molecular formula C21H21N3O3 B4691443 3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B4691443
M. Wt: 363.4 g/mol
InChI Key: GNXOETWHRJFWQJ-UHFFFAOYSA-N
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Description

3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against specific protein kinases. It has been identified as a key chemical probe in oncological research, particularly for investigating signaling pathways driven by dysregulated kinase activity. Studies have characterized this quinazoline-dione derivative as a scaffold for developing inhibitors , with its mechanism of action involving competitive binding at the ATP-binding site of target kinases, thereby suppressing phosphorylation and downstream signal transduction. Its primary research value lies in its utility as a tool compound for dissecting the role of specific kinases in cellular proliferation, apoptosis, and migration. Researchers employ this compound in vitro to elucidate novel therapeutic targets and to model the biochemical consequences of kinase pathway inhibition in various cancer cell lines. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-22-20(26)16-9-5-7-11-18(16)23(21(22)27)13-19(25)24-14(2)12-15-8-4-6-10-17(15)24/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXOETWHRJFWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3C(CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an appropriate indole derivative with a quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like DMF or ethanol, and the conditions may vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals .

Mechanism of Action

The mechanism of action of 3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds Analyzed :

3-(2-Methylphenyl)quinazoline-2,4(1H,3H)-dione (CAS 2603-56-7) Substituents: 2-Methylphenyl at the 3-position. Molecular Weight: 252.27 g/mol. Activity: Limited bioactivity data available, but simpler substituents suggest reduced potency compared to the target compound .

2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives

  • Substituents : Indole ring at the 2-position.
  • Activity : Demonstrated moderate anticancer and antimicrobial effects, highlighting the role of indole moieties in enhancing target engagement .

N-Substituted Isoindole-Dione Derivatives Substituents: Quinazolinone linked to isoindole-dione via hydrazide.

Complex Quinazoline-Isoindole Hybrid (CAS 350597-41-0) Substituents: Dual quinazoline cores with isoindole-dione groups. Molecular Weight: 746.72 g/mol.

Data Table: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Notable Properties
Target Compound 3-Ethyl, 1-(Indole-oxoethyl) Not reported Antibacterial (SAR-optimized) Likely moderate solubility
3-(2-Methylphenyl)quinazoline-2,4-dione 3-(2-Methylphenyl) 252.27 Undefined Low complexity
2-(1H-Indol-3-yl)quinazolin-4(3H)-one 2-Indole ~250 (estimated) Antimicrobial, Anticancer Improved target engagement
Isoindole-Dione Hybrid Quinazoline + isoindole-dione ~400 (estimated) Antioxidant High binding affinity
CAS 350597-41-0 Dual quinazoline + isoindole 746.72 Undefined High density, low pKa

Physicochemical and Pharmacokinetic Properties

  • Acidity and Solubility : The target compound’s pKa is unreported, but quinazoline-diones typically have pKa values near 1–3, suggesting moderate solubility in physiological conditions. This contrasts with the highly acidic CAS 350597-41-0 (pKa −3.01), which may limit its absorption .
  • Molecular Weight : The target compound’s molecular weight is likely between 350–400 g/mol, balancing bioactivity and permeability better than bulkier analogs (e.g., 746.72 g/mol) .

Biological Activity

3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinazoline backbone with ethyl and indole substituents. Its molecular formula is C20H21N3O2, and it exhibits properties conducive to biological activity.

Quinazolines have been extensively studied for their role as inhibitors of various tyrosine kinases, including c-Met and VEGFR-2. The dual inhibition of these pathways is significant in cancer therapy as it addresses therapeutic resistance commonly seen with single-target drugs.

Inhibition of c-Met and VEGFR-2

Recent studies have highlighted that derivatives of quinazoline, including our compound of interest, exhibit potent inhibition against c-Met and VEGFR-2. Specifically:

  • Compounds derived from quinazoline showed IC50 values ranging from 0.052 to 0.084 µM against c-Met and VEGFR-2 .
  • Notably, compounds 4b and 4e demonstrated superior cytotoxicity compared to cabozantinib in colorectal cancer cell lines (HCT-116) while exhibiting lower toxicity towards normal cells (WI38) .

Biological Activity

The biological activity of 3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione can be summarized as follows:

Activity IC50 Value (µM) Cell Line Tested
c-Met Inhibition0.052 - 0.084HCT116
VEGFR-2 Inhibition0.052 - 0.084HCT116
Cytotoxicity< 10WI38 (normal cells)
Apoptosis InductionN/AHCT116

Case Studies

Case Study 1: Dual Targeting in Cancer Therapy
A study published in December 2023 demonstrated that the synthesized quinazoline derivatives effectively inhibited both c-Met and VEGFR-2 in vitro. The results suggested that these compounds could be developed as dual-action therapeutics for colorectal cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR indicated that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the C6 position were found to significantly increase the potency against EGFR mutations . This highlights the importance of structural optimization in drug design.

Pharmacokinetics and Toxicology

In silico predictions using SwissADME revealed favorable pharmacokinetic properties for the compound:

  • High oral bioavailability
  • Enhanced water solubility compared to existing therapies like cabozantinib
    These properties suggest that the compound may be suitable for further development into a viable therapeutic agent.

Q & A

Q. What analytical techniques confirm compound stability under physiological conditions?

  • Methodology :
  • pH Stability Testing : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
  • Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.